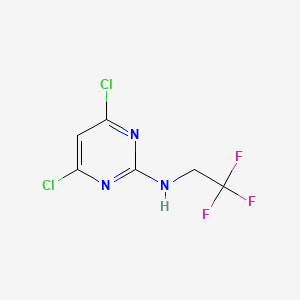
1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile is an organic compound with the chemical formula C12H11F2N . It has a molecular weight of 207.22 . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile . The InChI string is InChI=1S/C12H11F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 , and the SMILES string is C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)F .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Vanadium-catalyzed Carboxylation
The catalytic activities of vanadium complexes have been explored in the carboxylation of linear and cyclic alkanes, showcasing the potential of using 1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile derivatives in synthesizing carboxylic acids under mild conditions. This process emphasizes the role of catalyst type, oxidizing agent, CO pressure, temperature, reaction time, and solvent type in achieving optimal yields, indicating a practical approach for functionalizing hydrocarbons (Reis et al., 2005).
Organic Synthesis and Transformations
Catalytic Reductions
Nickel(I) salen complexes have been utilized in the catalytic reductions of α, ω-dihaloalkanes, leading to the formation of various cyclic and acyclic products. This research underscores the utility of such complexes in organic synthesis, providing insights into the mechanisms and conditions favoring cyclopropane formation over other potential products (Dahm & Peters, 1996).
Intramolecular Excimer Formation
The unique fluorescence characteristics of certain diphenyl and triphenyl alkanes, where phenyl groups are separated by three carbon atoms, reveal insights into excimer formation. This phenomenon has potential implications for developing novel fluorescent materials and understanding molecular interactions in complex systems (Hirayama, 1965).
D/H Exchange in Nitro Diastereomers
Exploring the diastereoselective D/H exchange in nitro diastereomers offers a deeper understanding of reaction mechanisms and the influence of solvent and catalyst on product formation. This research could inform the development of stereoselective synthetic methods in organic chemistry (Kingsbury, 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGKPRKHCCWHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



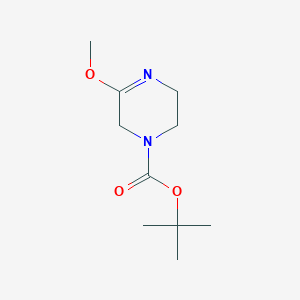

![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)
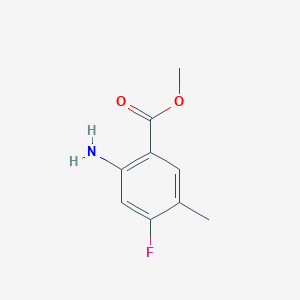

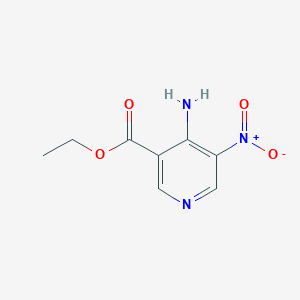
![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)
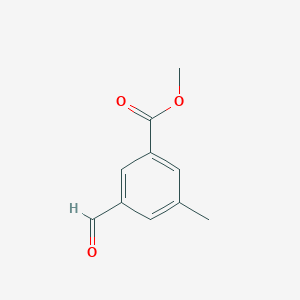
![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)

